molecular formula C29H31NO5 B13975588 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid

Cat. No.: B13975588
M. Wt: 473.6 g/mol
InChI Key: UAMCAYWPMQSLKY-HXUWFJFHSA-N
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Description

®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc-protected amino acids, which are coupled with tert-butoxybenzyl-protected intermediates under specific reaction conditions such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acid derivatives. These synthesizers utilize solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is used as a building block for the synthesis of complex peptides and proteins. Its Fmoc group allows for selective protection and deprotection of amino groups during peptide synthesis.

Biology

In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptide chains, facilitating the investigation of biological processes.

Medicine

In medicine, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The tert-butoxybenzyl moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
  • ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

Compared to similar compounds, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid stands out due to its unique combination of the Fmoc group and the tert-butoxybenzyl moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1

InChI Key

UAMCAYWPMQSLKY-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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